

An In-depth Technical Guide to 2-Nitrobenzonitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Nitrobenzonitrile**

Cat. No.: **B147312**

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Introduction

2-Nitrobenzonitrile, an organic compound featuring both a nitrile and a nitro functional group, serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its chemical reactivity, dictated by the electron-withdrawing nature of its substituents on the benzene ring, makes it a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the core chemical properties, structural details, and safety information for **2-Nitrobenzonitrile**, tailored for professionals in research and development.

Chemical and Physical Properties

The intrinsic properties of **2-Nitrobenzonitrile** are summarized in the table below, offering a clear comparison of its key quantitative data.

Property	Value
Molecular Formula	C ₇ H ₄ N ₂ O ₂ [1] [2] [3] [4] [5]
Molecular Weight	148.12 g/mol [1] [2] [3] [6]
Appearance	Light yellow or cream crystalline powder/solid [7] [8]
Melting Point	107-112 °C (225-234 °F) [6] [7] [8]
Boiling Point	165 °C (329 °F) at 16 mmHg [6] [7]
CAS Number	612-24-8 [1] [2] [3] [8] [9]
IUPAC Name	2-nitrobenzonitrile [2] [8] [10]
Synonyms	o-Nitrobenzonitrile, o-Cyanonitrobenzene [1] [2] [10] [11]

Molecular Structure and Identification

The structure of **2-Nitrobenzonitrile** is characterized by a benzene ring substituted with a nitro group and a nitrile group at positions 1 and 2, respectively.

Identifier	Value
Canonical SMILES	C1=CC=C(C(=C1)C#N)--INVALID-LINK--[O-] [10]
InChI	InChI=1S/C7H4N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H [1] [2] [12]
InChI Key	SWBDKCMOLSUXRH-UHFFFAOYSA-N [1] [2] [8] [12]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of **2-Nitrobenzonitrile**.

- Infrared (IR) Spectroscopy: Aromatic nitro compounds typically exhibit two distinct N-O stretching vibrations. The asymmetric stretch appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is observed between 1360-1290 cm⁻¹[\[13\]](#). The nitrile group (C≡N) stretching vibration is expected to appear in the region of 2260-2220 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons on the aromatic ring will appear in the aromatic region (typically 7.0-8.5 ppm). The proton adjacent to the nitro group is expected to be shifted downfield, appearing around 4.0-4.4 ppm[\[13\]](#). The specific chemical shifts for **2-Nitrobenzonitrile** in CDCl₃ have been reported[\[14\]](#).
- Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight of 148.12 g/mol [\[15\]](#)[\[16\]](#).

Experimental Protocols

Synthesis of **2-Nitrobenzonitrile** via Sandmeyer Reaction (Illustrative Protocol)

This protocol outlines a general laboratory-scale synthesis of **2-Nitrobenzonitrile** from 2-nitroaniline.

Materials:

- 2-Nitroaniline
- Hydrochloric acid (concentrated)
- Sodium nitrite
- Copper(I) cyanide
- Sodium cyanide
- Ice
- Sodium hydroxide solution
- Organic solvent (e.g., dichloromethane or diethyl ether)

- Anhydrous magnesium sulfate

Procedure:

- **Diazotization:** Dissolve 2-nitroaniline in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.
- **Cyanation (Sandmeyer Reaction):** In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A reaction, often evidenced by gas evolution, will occur.
- **Work-up:** After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., on a steam bath) for about an hour to ensure complete reaction. Cool the mixture and neutralize it with a sodium hydroxide solution.
- **Extraction and Purification:** Extract the product into an organic solvent like dichloromethane. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude **2-Nitrobenzonitrile**. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Reactivity and Stability

2-Nitrobenzonitrile is a stable compound under normal laboratory conditions^{[7][11]}. However, it is incompatible with strong oxidizing agents and strong acids^{[7][11]}. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides^{[7][11]}. Hazardous polymerization does not occur^{[7][11]}.

Safety and Handling

2-Nitrobenzonitrile is classified as hazardous. It is fatal if swallowed and toxic in contact with skin or if inhaled^[11].

Precautionary Measures:

- Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[7]. Avoid generating dust[7].
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[7]. Store locked up[7].
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention[7]. If inhaled, move the person to fresh air. If swallowed, do NOT induce vomiting and call a physician or poison control center immediately[7].

Visualizations



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Caption: Synthetic pathway of **2-Nitrobenzonitrile** via the Sandmeyer reaction.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Nitrobenzonitrile: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147312#2-nitrobenzonitrile-chemical-properties-and-structure>]

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